1-Phenyloctane-1,3-dione
Overview
Description
1-Phenyloctane-1,3-dione is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.3 g/mol . This compound is characterized by the presence of a phenyl group attached to an octane chain with two ketone functionalities at positions 1 and 3. It is a diketone derivative and is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 1-Phenyloctane-1,3-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where benzene reacts with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-Phenyloctane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
Substitution: The diketone can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the ketone groups to form new compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with NaBH4 typically yields secondary alcohols, while oxidation with KMnO4 results in carboxylic acids.
Scientific Research Applications
1-Phenyloctane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its diketone functionality makes it a versatile intermediate in various synthetic pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are explored for their pharmacological effects. These studies aim to identify new drug candidates with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals, fragrances, and other industrial products. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Phenyloctane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The diketone functionality allows it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
1-Phenyloctane-1,3-dione can be compared with other similar compounds, such as:
Benzylacetone: This compound has a similar structure but with a shorter alkyl chain. It is used in different contexts and has distinct reactivity.
Acetophenone: A simpler ketone derivative with a phenyl group, acetophenone is used in various chemical syntheses and has different physical and chemical properties.
The uniqueness of this compound lies in its diketone structure, which imparts specific reactivity and makes it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
1-phenyloctane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-5-10-13(15)11-14(16)12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMBNCLCSWGJDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578246 | |
Record name | 1-Phenyloctane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55846-68-9 | |
Record name | 1-Phenyl-1,3-octanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55846-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyloctane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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